3-(2-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
5-(2-chlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common starting materials might include 2-chlorobenzaldehyde, furfural, and hydrazine derivatives. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, compounds like this are explored for their potential therapeutic effects. They might be used in the development of new pharmaceuticals targeting specific diseases.
Industry
Industrially, such compounds can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved might include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with various substitutions.
5-(2-chlorophenyl)-1,2,4-triazole: A simpler analog with a chlorophenyl group.
4-(2-furyl)-1,2,4-triazole: A compound with a furyl group attached to the triazole ring.
Uniqueness
The uniqueness of 5-(2-chlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
478254-35-2 |
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Molecular Formula |
C15H11ClN4OS |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11ClN4OS/c16-13-8-2-1-7-12(13)14-18-19-15(22)20(14)17-9-3-5-11-6-4-10-21-11/h1-10H,(H,19,22)/b5-3+,17-9+ |
InChI Key |
QFMFTZZSXAUUED-AHEHSYJASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3)Cl |
solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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